
(S)-Lercanidipine Hydrochloride
Vue d'ensemble
Description
(S)-Lercanidipine Hydrochloride is a dihydropyridine calcium channel blocker used primarily in the treatment of hypertension. It is the S-enantiomer of Lercanidipine, which means it is one of the two mirror-image forms of the molecule. This compound works by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lercanidipine Hydrochloride typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 3,5-pyridinedicarboxylic acid with an appropriate aldehyde in the presence of ammonia or an amine to form a dihydropyridine intermediate.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-Lercanidipine is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for chiral resolution and purification.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the formation of N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the hydrochloride can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Therapeutic Applications
1. Treatment of Hypertension
(S)-Lercanidipine hydrochloride is indicated for the management of mild to moderate essential hypertension. The drug acts by inhibiting the transmembrane influx of calcium into cardiac and smooth muscle, resulting in vasodilation and reduced peripheral vascular resistance .
- Dosage : The typical starting dose is 10 mg once daily, which may be increased to 20 mg based on patient response. It is advised to take the medication at least 15 minutes before meals to enhance absorption .
2. Combination Therapy
In cases where monotherapy does not achieve adequate blood pressure control, (S)-lercanidipine can be combined with other antihypertensive agents such as beta-blockers, diuretics, or ACE inhibitors. Clinical studies have shown that combination therapy can lead to improved outcomes in patients with resistant hypertension .
Pharmacological Mechanism
This compound primarily exerts its antihypertensive effects through the following mechanisms:
- Calcium Channel Blockade : It selectively blocks L-type calcium channels in vascular smooth muscle, leading to relaxation and dilation of blood vessels .
- Vascular Selectivity : The drug has a high vascular selectivity, which minimizes negative inotropic effects on the heart, making it safer for patients with cardiovascular comorbidities .
- Pharmacokinetics : The bioavailability of (S)-lercanidipine is influenced by food intake; it is significantly increased when administered after a high-fat meal .
Emerging Research Applications
Recent studies have expanded the potential applications of (S)-lercanidipine beyond hypertension:
1. Neurological Disorders
Preclinical studies suggest that (S)-lercanidipine may have neuroprotective effects in models of epilepsy and ischemic stroke. Its ability to modulate calcium influx could provide therapeutic benefits in conditions characterized by neuronal excitability and damage due to ischemia .
2. Cardiovascular Protection
Research indicates that (S)-lercanidipine may also play a role in preventing cardiovascular events by improving endothelial function and reducing arterial stiffness in hypertensive patients .
Case Studies
Mécanisme D'action
(S)-Lercanidipine Hydrochloride exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents the influx of calcium ions, leading to relaxation of the vascular smooth muscle and vasodilation. The reduction in peripheral resistance results in lowered blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are primarily related to calcium signaling and vascular tone regulation.
Comparaison Avec Des Composés Similaires
Amlodipine: Another dihydropyridine calcium channel blocker with a longer half-life.
Nifedipine: Known for its rapid onset of action but shorter duration compared to (S)-Lercanidipine.
Felodipine: Similar in structure but differs in its pharmacokinetic profile.
Uniqueness of (S)-Lercanidipine Hydrochloride:
Chirality: The S-enantiomer provides specific pharmacological benefits, including better efficacy and reduced side effects.
Pharmacokinetics: It has a favorable pharmacokinetic profile with a balanced onset and duration of action, making it suitable for once-daily dosing.
Activité Biologique
(S)-Lercanidipine Hydrochloride is a third-generation dihydropyridine calcium channel blocker (DHP-CCB) primarily used for the treatment of hypertension. Its biological activity is characterized by its high vascular selectivity, lipophilicity, and unique pharmacokinetic properties, which contribute to its efficacy and safety profile. This article discusses the biological activity of (S)-Lercanidipine, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety, supported by data tables and relevant case studies.
(S)-Lercanidipine exerts its antihypertensive effects primarily through the reversible blockade of high-voltage dependent L-type calcium channels in vascular smooth muscle cells. This action leads to:
- Vasodilation : Relaxation of arterial smooth muscles reduces peripheral vascular resistance.
- Reduced Blood Pressure : The drug effectively lowers both systolic and diastolic blood pressure without causing reflex tachycardia due to its slow onset of action .
- Inhibition of T-type Calcium Channels : It also inhibits T-type calcium channels, which may improve kidney function and reduce glomerular hypertension .
Mechanism | Effect |
---|---|
Blockade of L-type calcium channels | Decreased peripheral resistance and blood pressure |
Inhibition of T-type calcium channels | Improved renal function and morphology |
Pharmacokinetics
(S)-Lercanidipine is well-absorbed from the gastrointestinal tract, but its bioavailability is significantly affected by first-pass metabolism. Key pharmacokinetic properties include:
- Bioavailability : Approximately 10% under fasting conditions; increases to 40% when taken with a fatty meal .
- Peak Plasma Concentration : Achieved within 1.5 to 3 hours post-administration.
- Half-Life : Exhibits a biphasic elimination profile with a terminal half-life ranging from 8 to 10 hours .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 10% (fasting), up to 40% (fatty meal) |
Peak Plasma Time | 1.5 - 3 hours |
Terminal Half-Life | 8 - 10 hours |
Clinical Efficacy
Numerous clinical trials have established the efficacy of (S)-Lercanidipine in managing hypertension across various populations. A multicenter randomized controlled trial involving 1000 patients demonstrated significant reductions in blood pressure:
- 10 mg Dose : Systolic/Diastolic BP decreased by 11.0/10.4 mmHg.
- 20 mg Dose : Systolic/Diastolic BP decreased by 13.0/13.0 mmHg .
Case Study: Efficacy in Special Populations
In patients with diabetes and renal impairment, (S)-Lercanidipine has shown renal protective effects, evidenced by decreased microalbuminuria and improved creatinine clearance . Additionally, it has been associated with a favorable tolerability profile compared to other DHP-CCBs.
Table 3: Clinical Trial Results
Study Type | Population | Dosage | SBP/DBP Reduction (mmHg) |
---|---|---|---|
Multicenter RCT | Stage 2 Hypertension | 10 mg | 11.0 / 10.4 |
Multicenter RCT | Stage 2 Hypertension | 20 mg | 13.0 / 13.0 |
Safety Profile
(S)-Lercanidipine is generally well-tolerated with a low incidence of adverse effects. Commonly reported side effects include:
- Headache (5.6%)
- Edema (2.4%)
- Tachycardia (2.1%)
Most adverse reactions were mild or moderate and often unrelated to the drug itself .
Table 4: Adverse Effects Reported
Adverse Effect | Incidence (%) |
---|---|
Headache | 5.6 |
Edema | 2.4 |
Tachycardia | 2.1 |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying (S)-Lercanidipine Hydrochloride in pharmaceutical formulations?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely validated method. For example, a Shimadzu HPLC system (LC 2010 HT) with UV detection at 237 nm and a C18 column can achieve separation with high precision (RSD < 2%). The method should be validated per ICH Q2(R1) guidelines, including parameters like linearity (1–50 µg/mL), accuracy (98–102% recovery), and robustness (varied flow rates, column temperatures). This approach is critical for analyzing bulk material, dosage uniformity, and in vitro release studies .
Q. How does the stereochemistry of Lercanidipine Hydrochloride influence its pharmacological activity?
- Methodological Answer : The (S)-enantiomer exhibits distinct calcium channel-blocking efficacy compared to the (R)-form. Researchers should employ chiral separation techniques (e.g., chiral stationary phase HPLC) and validate enantiomeric purity using polarimetry or circular dichroism. In vitro assays (e.g., vascular smooth muscle relaxation studies) and in vivo models (e.g., hypertensive rats) are essential to correlate stereochemical configuration with therapeutic outcomes .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow Good Laboratory Practices (GLP) with PPE (nitrile gloves, lab coats, eye protection) and work in a fume hood to avoid inhalation. Decontaminate surfaces with 70% ethanol. Refer to SDS guidelines for emergency procedures (e.g., skin contact: wash with soap/water; eye exposure: rinse for 15 minutes). Document training on hazard-specific protocols and ensure access to SDS documentation .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different experimental conditions?
- Methodological Answer : Conduct a systematic review of solvent systems (e.g., aqueous buffers vs. organic solvents) and use advanced characterization tools (e.g., dynamic light scattering for nanosuspensions, differential scanning calorimetry for polymorph analysis). Employ Design of Experiments (DoE) to identify critical factors (pH, surfactants) affecting solubility. Cross-validate results with biorelevant media (e.g., simulated intestinal fluid) to bridge in vitro-in vivo gaps .
Q. What experimental strategies address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro dissolution data (e.g., USP apparatus II) with in vivo absorption profiles. Validate models using preclinical species (e.g., dogs) and adjust for interspecies differences in metabolic enzymes (CYP3A4). Incorporate permeability assays (e.g., Caco-2 cells) and plasma protein binding studies to refine bioavailability predictions .
Q. How can chiral impurities in this compound synthesis be minimized during scale-up?
- Methodological Answer : Optimize asymmetric synthesis conditions (e.g., chiral catalysts, temperature control) and monitor reaction intermediates via LC-MS. Implement Quality by Design (QbD) principles to identify critical process parameters (CPPs) affecting enantiomeric excess. Use preparative HPLC for purification and validate impurity profiles per ICH Q3A guidelines. Stability studies under accelerated conditions (40°C/75% RH) are essential to predict degradation pathways .
Q. What advanced formulations improve the bioavailability of this compound without altering its pharmacokinetic profile?
- Methodological Answer : Develop lipid-based nanosystems (e.g., solid lipid nanoparticles) using hot homogenization or solvent evaporation. Characterize particle size (Malvern Zetasizer), zeta potential, and drug loading efficiency. Compare in vivo performance against commercial tablets using AUC and Cmax metrics in animal models. Ensure excipients (e.g., Poloxamer 407) do not interfere with HPLC quantification .
Q. Methodological Frameworks for Rigorous Research
- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example, a study comparing (S)-Lercanidipine’s vasodilatory effects across species should justify sample size (power analysis) and ethical approvals .
- Data Interpretation : Apply statistical tools (ANOVA for inter-group variability; Bland-Altman plots for method comparison) and address outliers via Grubbs’ test. Use cheminformatics software (e.g., MOE) for structure-activity relationship (SAR) modeling .
Propriétés
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFYOYKPJLRMJI-WAQYZQTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432131 | |
Record name | (S)-Lercanidipine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184866-29-3 | |
Record name | Lercanidipine hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184866293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Lercanidipine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LERCANIDIPINE HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4613R830EU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.